molecular formula C16H15NO3S B12943342 (2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate

(2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate

Cat. No.: B12943342
M. Wt: 301.4 g/mol
InChI Key: FYDFDALEWCDFMA-UHFFFAOYSA-N
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Description

(2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate is a compound that combines the structural motifs of thiazole and chromene. Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Chromene, on the other hand, is a benzopyran derivative with a fused benzene and pyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate typically involves the condensation of 2-ethylthiazole with a suitable chromene derivative. One common method involves the reaction of 2-ethylthiazole with 3-formylchromone in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chromene ring can be reduced to form dihydrochromene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted thiazole and chromene derivatives.

Scientific Research Applications

(2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and dyes.

Mechanism of Action

The mechanism of action of (2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes. The compound’s ability to intercalate with DNA or interact with cellular membranes can also contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial properties.

    2-Ethylthiazole: Used as a flavoring agent and in the synthesis of pharmaceuticals.

    Chromene derivatives: Explored for their antioxidant and anticancer activities.

Uniqueness

(2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate is unique due to its combined structural motifs of thiazole and chromene, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

(2-ethyl-1,3-thiazol-4-yl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C16H15NO3S/c1-2-15-17-13(10-21-15)9-20-16(18)12-7-11-5-3-4-6-14(11)19-8-12/h3-7,10H,2,8-9H2,1H3

InChI Key

FYDFDALEWCDFMA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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